4-[6-(3,5-Dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]morpholine
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Overview
Description
4-[6-(3,5-Dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]morpholine is a complex organic compound that features a morpholine ring attached to a pyrimidine ring, which is further substituted with a 3,5-dimethylpyrazol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-(3,5-Dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]morpholine typically involves multiple steps. One common method starts with the preparation of the 3,5-dimethylpyrazole, which can be synthesized by the condensation of acetylacetone with hydrazine . This intermediate is then reacted with a suitable pyrimidine derivative under nucleophilic substitution conditions to introduce the pyrazole moiety . Finally, the morpholine ring is attached through another substitution reaction, often using a base such as potassium carbonate in a polar solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[6-(3,5-Dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]morpholine can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium carbonate in polar solvents like dimethylformamide.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the pyrimidine and pyrazole rings.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
4-[6-(3,5-Dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]morpholine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[6-(3,5-Dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]morpholine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. This binding is often facilitated by hydrogen bonding and hydrophobic interactions between the compound and the target molecule .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A simpler analog that lacks the pyrimidine and morpholine rings.
4-(4-Methylpiperazin-1-yl)-6-(4-phenylimidazol-1-yl)pyrimidin-2-ylamine: Another pyrimidine derivative with different substituents.
Uniqueness
4-[6-(3,5-Dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]morpholine is unique due to its combination of a morpholine ring, a pyrimidine ring, and a 3,5-dimethylpyrazole group. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound in various scientific applications .
Properties
IUPAC Name |
4-[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O/c1-10-8-11(2)19(17-10)14-9-13(15-12(3)16-14)18-4-6-20-7-5-18/h8-9H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPEWWKMBPYIGFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC(=N2)C)N3CCOCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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